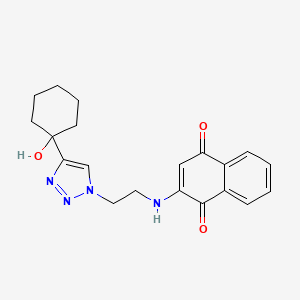
Antimalarial agent 26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimalarial agent 26 is a compound used in the treatment and prevention of malaria, a life-threatening disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the malaria parasite’s life cycle, aiming to eliminate the infection and prevent its spread.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 26 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic routes often employ reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Antimalarial agent 26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Antimalarial agent 26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on the life cycle of malaria parasites and the development of resistance mechanisms.
Medicine: Investigated for its potential to treat other parasitic infections and its role in combination therapies for malaria.
Industry: Utilized in the development of new antimalarial formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Antimalarial agent 26 involves targeting specific molecular pathways within the malaria parasite. This compound interferes with the parasite’s ability to metabolize heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme derivatives that ultimately kill the parasite. Additionally, this compound may disrupt other essential processes within the parasite, such as protein synthesis and DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antimalarial agent 26 include:
Chloroquine: A widely used antimalarial drug that also targets heme metabolism.
Artemisinin: A potent antimalarial derived from the sweet wormwood plant, known for its rapid action against malaria parasites.
Mefloquine: Another antimalarial that targets multiple stages of the parasite’s life cycle.
Uniqueness
This compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy and reduced resistance development compared to other antimalarial drugs. Its ability to target multiple pathways within the parasite makes it a valuable addition to the arsenal of antimalarial agents.
Eigenschaften
Molekularformel |
C20H22N4O3 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[2-[4-(1-hydroxycyclohexyl)triazol-1-yl]ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C20H22N4O3/c25-17-12-16(19(26)15-7-3-2-6-14(15)17)21-10-11-24-13-18(22-23-24)20(27)8-4-1-5-9-20/h2-3,6-7,12-13,21,27H,1,4-5,8-11H2 |
InChI-Schlüssel |
FFVDEQGIDNRKDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















